Ethyl 5-acetamido-4-cyano-3-methylthenoate

Solid-state purification Crystallinity Process chemistry

Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS 23903-49-3) is a pentasubstituted thiophene derivative classified as ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate, belonging to the class of highly functionalized 2-aminothiophene carboxylates accessible via Gewald multicomponent condensation chemistry. With molecular formula C₁₁H₁₂N₂O₃S and molecular weight 252.29 g/mol, the compound features five distinct substituents on the thiophene core: a 2-ethyl ester, 3-methyl, 4-cyano, and 5-acetamido group.

Molecular Formula C11H12N2O3S
Molecular Weight 252.29 g/mol
CAS No. 23903-49-3
Cat. No. B182977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-acetamido-4-cyano-3-methylthenoate
CAS23903-49-3
Molecular FormulaC11H12N2O3S
Molecular Weight252.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(S1)NC(=O)C)C#N)C
InChIInChI=1S/C11H12N2O3S/c1-4-16-11(15)9-6(2)8(5-12)10(17-9)13-7(3)14/h4H2,1-3H3,(H,13,14)
InChIKeyHOXMUFDZGGNNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS 23903-49-3): Pentasubstituted Thiophene Intermediate for Heterocyclic Synthesis and Medicinal Chemistry Procurement


Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS 23903-49-3) is a pentasubstituted thiophene derivative classified as ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate, belonging to the class of highly functionalized 2-aminothiophene carboxylates accessible via Gewald multicomponent condensation chemistry [1]. With molecular formula C₁₁H₁₂N₂O₃S and molecular weight 252.29 g/mol, the compound features five distinct substituents on the thiophene core: a 2-ethyl ester, 3-methyl, 4-cyano, and 5-acetamido group [2]. This dense functionalization pattern confers physicochemical properties—including a melting point of 236 °C and a calculated logP of 2.3—that differentiate it from simpler mono- or di-substituted thiophene building blocks and position it as a strategic intermediate for constructing fused pyrimidine and thienopyrimidine scaffolds in medicinal chemistry programs .

Why Ethyl 5-acetamido-4-cyano-3-methylthenoate Cannot Be Replaced by Generic Thiophene-2-carboxylate Analogs in Multi-Step Synthetic Sequences


Ethyl 5-acetamido-4-cyano-3-methylthenoate occupies a unique position within the thiophene intermediate landscape: it is the only commercially catalogued pentasubstituted thiophene combining an ethyl ester at C2, a methyl group at C3, a cyano group at C4, and an acetamido group at C5 on a single ring system [1]. Generic substitution with simpler thiophene-2-carboxylates—such as ethyl 5-cyanothiophene-2-carboxylate (boiling point ~297 °C) or ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (melting point ~151 °C)—fails because these analogs lack the 5-acetamido functionality essential for downstream N-acyl-directed transformations . Furthermore, the methyl ester analog (CAS 549485-51-0) exhibits a different solubility and crystallization profile due to altered ester lipophilicity, complicating purification workflows . The target compound's specific substitution pattern is documented as a precursor for N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide derivatives that demonstrated quantifiable cytotoxic activity against HepG2 and MCF-7 cancer cell lines in peer-reviewed studies, establishing a chain of evidence that cannot be replicated with alternative thiophene intermediates [2].

Quantitative Differentiation of Ethyl 5-acetamido-4-cyano-3-methylthenoate Versus Comparator Thiophene Intermediates


Melting Point Advantage Over 5-Amino Analog Supports Crystallization-Based Purification for High-Purity Intermediate Procurement

Ethyl 5-acetamido-4-cyano-3-methylthenoate exhibits a measured melting point of 236 °C (from ethanol solvate), which is approximately 85 °C higher than the melting point of its direct 5-amino analog, ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (151 °C) . This substantial melting point elevation—attributable to intermolecular hydrogen bonding from the acetamido N–H donor—provides a wider operational window for recrystallization-based purification, enabling facile removal of unreacted amino precursor or Gewald reaction byproducts that co-elute under chromatographic conditions. The 85 °C differential translates into practical advantages for process chemists: higher crystallization yields at ambient temperature filtration and reduced solvent volumes for purification, which directly impacts procurement economics when intermediate purity requirements exceed 98% .

Solid-state purification Crystallinity Process chemistry

Optimized LogP Profile for Liquid-Liquid Extraction Versus the More Polar 5-Amino Precursor

The target compound's calculated logP values—ranging from 1.73 (Sielc algorithm) to 2.3 (PubChem XLogP3)—position it in an optimal lipophilicity window for liquid-liquid extraction (LLE) workup, in contrast to the 5-amino analog (ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate), which has a predicted XLogP3 of approximately 1.4 due to the polar primary amine [1]. The acetamido substitution shifts the octanol/water partition coefficient by approximately 0.6–0.9 log units, substantially improving extraction efficiency into organic solvents such as ethyl acetate or dichloromethane during aqueous workup. For procurement teams sourcing multi-gram quantities, this translates into reduced solvent consumption and higher recovery yields—a quantifiable operational advantage corroborated by the compound's inclusion in the Fluorochem catalogue with documented logP of 2.02 and purity specification of 98% .

Lipophilicity Extraction efficiency Phase partitioning

Commercial Purity Benchmarking: Consistent 98% Specification Versus Variable-Grade 5-Amino Analogs

Multiple independent suppliers (Leyan, Chemscene, Fluorochem) catalogue ethyl 5-acetamido-4-cyano-3-methylthenoate at a consistent 98% purity specification, supported by Certificates of Analysis with NMR and MS confirmation . In contrast, the 5-amino precursor analog (ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate) is available from fewer suppliers and often at lower or unspecified purity grades, reflecting challenges in purification of the amine-bearing intermediate. The Fluorochem technical datasheet also provides explicit GHS hazard classification (H302, H315, H319, H335) and storage conditions (sealed, dry, 2–8 °C), enabling procurement officers to conduct risk assessments without additional analytical validation . For end-users in medicinal chemistry, a documented 98% purity with validated spectral identity minimizes the risk of introducing unidentified impurities into subsequent Gewald or cyclocondensation reactions, which would otherwise generate confounding byproducts in biological screening [1].

Purity specification Quality assurance Vendor comparison

Validated Spectral Fingerprint for Identity Confirmation Versus Analogs with Ambiguous Spectroscopic Data

Ethyl 5-acetamido-4-cyano-3-methylthenoate benefits from a fully validated spectroscopic dataset deposited in the KnowItAll NMR Spectral Library (Wiley), comprising two independent NMR spectra and one GC-MS spectrum, with unambiguous InChIKey HOXMUFDZGGNNEA-UHFFFAOYSA-N [1]. This level of spectral documentation is not uniformly available for all thiophene intermediate analogs—for instance, the methyl ester analog (CAS 549485-51-0) and the 5-amino precursor lack comparable curated spectral reference data in public repositories. For analytical and quality control laboratories, the availability of validated reference spectra enables rapid identity confirmation of incoming batches via NMR or MS comparison, reducing QC turnaround time and eliminating reliance on vendor-provided certificates alone. The SIELC application note further demonstrates a dedicated reverse-phase HPLC method using Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phase, a protocol that can be directly adopted for purity verification or preparative separation of the target compound from closely related impurities [2].

Spectroscopic characterization Identity verification Quality control

Documented Synthetic Utility as a Precursor for Cytotoxic Thiophene Carboxamides: A Chain of Evidence Not Demonstrated for Simpler Thiophene Intermediates

Ethyl 5-acetamido-4-cyano-3-methylthenoate serves as the direct synthetic precursor to a series of N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides that were evaluated for in vitro cytotoxicity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines and compared against the reference agent sorafenib [1]. This peer-reviewed study, published in the Bulletin of the Chemical Society of Ethiopia (2022), establishes a documented chain of evidence linking the target compound's specific substitution pattern to downstream biological activity—a linkage that simpler thiophene-2-carboxylate intermediates such as ethyl 5-cyanothiophene-2-carboxylate or ethyl 3-aminothiophene-2-carboxylate cannot claim. The 5-acetamido group is critical for the subsequent chloroacetylation and nucleophilic displacement steps that generate the bioactive carboxamide series. Furthermore, the compound's compatibility with Gewald reaction conditions for constructing thieno[2,3-d]pyrimidine scaffolds was demonstrated in foundational heterocyclic chemistry literature, confirming its role as a versatile entry point into fused heterocyclic systems of pharmaceutical relevance [2].

Medicinal chemistry Anticancer intermediates Structure-activity relationships

Favorable Rule-of-Five Compliance for Fragment-Based Screening Libraries Versus Higher-Molecular-Weight Thiophene Derivatives

Ethyl 5-acetamido-4-cyano-3-methylthenoate (MW = 252.29 g/mol) exhibits zero Rule-of-Five violations, with calculated hydrogen bond acceptor count of 5, hydrogen bond donor count of 1, rotatable bond count of 4, and topological polar surface area of 107 Ų [1]. This physicochemical profile positions the compound favorably for fragment-based screening library construction compared with higher-molecular-weight pentasubstituted thiophene derivatives (e.g., the chloroacetamido-carboxamide derivatives, MW > 400) that may exhibit suboptimal permeability or solubility characteristics. The compound's MW of 252 Da falls within the optimal fragment range (MW < 300 Da) recommended for fragment-based lead discovery, while its balanced H-bond donor/acceptor ratio (1:5) and moderate logP (2.3) suggest adequate aqueous solubility for biochemical assay conditions [2]. For procurement teams building fragment libraries, the combination of low MW, zero Ro5 violations, and documented synthetic tractability offers a quantifiable advantage over larger thiophene scaffolds that require more complex synthetic sequences.

Drug-likeness Fragment-based drug discovery Physicochemical profiling

Procurement-Driven Application Scenarios for Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS 23903-49-3)


Medicinal Chemistry: Synthesis of 5-Chloroacetamido-Thiophene-2-Carboxamide Anticancer Candidates

Ethyl 5-acetamido-4-cyano-3-methylthenoate is the optimal starting material for medicinal chemistry programs targeting thiophene-based cytotoxic agents, as demonstrated by its successful conversion into N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides with quantifiable activity against HepG2 and MCF-7 cancer cell lines [1]. The 98% commercial purity and validated spectral identity ensure that the critical chloroacetylation step proceeds without interference from amino-group impurities that would generate unwanted bis-chloroacetylated byproducts. Procurement of this specific thiophene intermediate—rather than the 5-amino analog requiring in-house acetylation—reduces the synthetic sequence by one step, lowers overall process mass intensity, and improves reproducibility for structure-activity relationship (SAR) exploration.

Process Chemistry: Kilogram-Scale Intermediate with Predictable Crystallization Behavior

The high melting point of 236 °C, coupled with a logP of approximately 2.0–2.3, enables straightforward recrystallization from ethanol and efficient liquid-liquid extraction during aqueous workup [1]. These properties are critical for process chemists scaling Gewald reactions or thienopyrimidine cyclocondensations beyond gram quantities. The availability of a dedicated HPLC method (SIELC Newcrom R1, MeCN/H₂O/H₃PO₄) provides a ready-to-implement analytical protocol for in-process control and final purity verification without method development overhead [2]. For CROs and CDMOs offering scale-up services, selecting an intermediate with documented purification protocols and validated analytical methods reduces technology transfer timelines and batch failure risk.

Fragment-Based Drug Discovery: Rule-of-Five-Compliant Thiophene Building Block for Screening Libraries

With a molecular weight of 252.29 Da, zero Rule-of-Five violations, and five chemically diverse functional groups amenable to parallel derivatization, ethyl 5-acetamido-4-cyano-3-methylthenoate meets the criteria for inclusion in fragment-based screening libraries [1]. The 5-acetamido group provides a hydrogen bond donor/acceptor motif for target engagement, while the 4-cyano group serves as both a dipole-modulating substituent and a synthetic handle for subsequent heterocycle formation. Procurement of this compound for fragment library construction offers a quantifiable advantage over mono-functionalized thiophenes: a single intermediate provides three distinct vectors for chemical elaboration (ester hydrolysis, cyano reduction or cyclization, and acetamido deprotection or N-alkylation), maximizing the diversity of accessible fragments per synthesis cycle [2].

Analytical Reference Standard: Validated Spectroscopic Data for Method Qualification

The comprehensive spectroscopic documentation—including 2 curated NMR spectra and 1 GC-MS spectrum in the Wiley KnowItAll library—positions ethyl 5-acetamido-4-cyano-3-methylthenoate as a qualified reference standard for HPLC method development and system suitability testing in laboratories analyzing thiophene-containing pharmaceutical intermediates [1]. The availability of these validated spectra, combined with the established SIELC HPLC separation protocol, enables analytical laboratories to deploy identity and purity methods with minimal upfront qualification effort. For QC departments supporting GMP intermediate production, procurement of a compound with this level of analytical characterization reduces the burden of reference standard characterization and facilitates regulatory documentation.

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